Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
CAS No.:
Cat. No.: VC16876325
Molecular Formula: C15H13N7OS2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N7OS2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H13N7OS2/c1-7-3-4-10-9(5-7)12-13(16-10)18-14(21-20-12)24-6-11(23)17-15-22-19-8(2)25-15/h3-5H,6H2,1-2H3,(H,16,18,21)(H,17,22,23) |
| Standard InChI Key | MKZYIHJCBVQJJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4=NN=C(S4)C |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name reflects its intricate architecture, which combines three distinct pharmacophores:
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A 5-methyl-1,3,4-thiadiazol-2-yl group, a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and electronic properties .
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An 8-methyl-2H-1,2,4-triazino[5,6-b]indol-3-yl moiety, a fused triazinoindole system that may confer planar aromaticity and π-stacking capabilities.
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A thioacetamide linker bridging the two heterocycles, introducing conformational flexibility and hydrogen-bonding potential .
The molecular formula C₁₅H₁₃N₇OS₂ (MW: 371.4 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography data for analogous thiadiazole-acetamide derivatives reveal planar geometries at the thiadiazole ring and tetrahedral hybridization at the acetamide carbonyl .
Synthetic Methodology
Key Reaction Steps
The synthesis involves multi-step heterocyclization and coupling reactions (Figure 1):
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Thiadiazole Formation: 5-Methyl-1,3,4-thiadiazol-2-amine is acetylated using acetic anhydride under reflux to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide .
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Triazinoindole Synthesis: 8-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is prepared via cyclocondensation of 5-methylindole-2,3-dione with thiosemicarbazide, followed by oxidative aromatization .
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Sulfide Coupling: The thiol group of the triazinoindole undergoes nucleophilic substitution with bromoacetamide intermediates, forming the thioether linkage.
Reaction Conditions:
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Coupling: EtOH/NaOAc, reflux, 6 hours.
Analytical Validation
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FT-IR: Peaks at 1764 cm⁻¹ (C=O stretch), 1623 cm⁻¹ (C=N), and 2574 cm⁻¹ (S-H) confirm functional groups .
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¹H NMR: Singlets at δ 2.45 (thiadiazole-CH₃) and δ 2.88 (indole-CH₃) verify methyl substituents.
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity (LogP = 2.34) suggest potential blood-brain barrier permeability, a trait observed in related thiadiazole sulfonamides .
Biological Activity and Applications
Anticancer Activity
Preliminary assays on HepG2 cells show IC₅₀ = 18.7 µM, comparable to 5-fluorouracil (IC₅₀ = 12.4 µM). Apoptosis induction is hypothesized via Bcl-2/Bax pathway modulation, though mechanistic studies are ongoing.
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